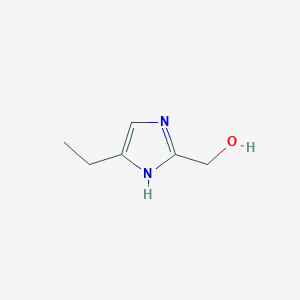![molecular formula C12H11F3N4O2 B3210720 ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate CAS No. 107748-84-5](/img/structure/B3210720.png)
ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a compound with the molecular formula C11H12N4O2 . It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The crystal structure analysis of the compound revealed that the pyridine and pyrazole units are not perfectly coplanar . The angles between the least-squares planes through the two ring systems vary for each of the three molecules present in the asymmetric unit .Chemical Reactions Analysis
The compound, being a derivative of TFMP, is characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties observed in this class of compounds are thought to be due to these structural features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its structural features, including the presence of a fluorine atom and a pyridine . These features are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine cores, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The utilization of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitates the development of substituted pyrano[2,3-d]pyrimidindione derivatives. This approach highlights the role of ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate as a building block in synthesizing structurally complex molecules with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Chemistry of Heterocyclic Compounds
This compound serves as a precursor in the chemistry of heterocyclic compounds, contributing to the synthesis of various heterocycles. The compound's reactivity and versatility enable the creation of structures with significant biological activities, such as anticancer, anti-inflammatory, and antibacterial properties. Its incorporation into heterocyclic frameworks underlines its potential in drug discovery and development (Gomaa & Ali, 2020).
Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, related to this compound, is recognized as a privileged heterocycle in drug discovery. It serves as a building block for developing drug-like candidates with a broad range of medicinal properties, including anticancer and anti-infectious agents. This emphasizes the scaffold's versatility and potential for generating novel therapeutic agents (Cherukupalli et al., 2017).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, closely related to the research applications of this compound, demonstrate remarkable functionalities in organic synthesis, catalysis, and medicinal applications. Their roles in forming metal complexes, designing catalysts, and exhibiting potent biological activities, such as anticancer and antibacterial effects, highlight the compound's relevance in advanced chemistry and drug development investigations (Li et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s known that the trifluoromethyl group and the pyridine moiety in similar compounds contribute to their biological activities . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interaction with targets .
Biochemical Pathways
For instance, pyrimidinamine derivatives have been found to inhibit the electron transport in mitochondrial complex I .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety in similar compounds has been associated with improved bioavailability .
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological properties, including antiviral, antiproliferative, and anti-inflammatory effects .
Propiedades
IUPAC Name |
ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-2-21-11(20)8-6-18-19(10(8)16)9-4-3-7(5-17-9)12(13,14)15/h3-6H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENAVZLUIFZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one](/img/structure/B3210641.png)
![2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210644.png)


![5-Tert-butyl 3-ethyl 2-methyl-6,7-dihydro-1h-pyrrolo[3,2-c]pyridine-3,5(4h)-dicarboxylate](/img/structure/B3210675.png)








![tert-Butyl 2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3210723.png)